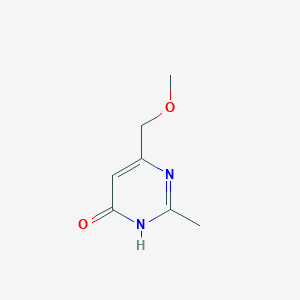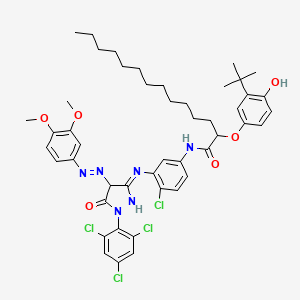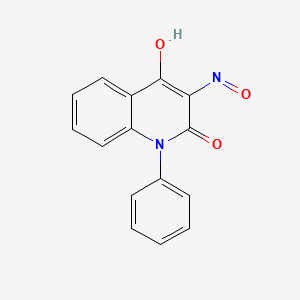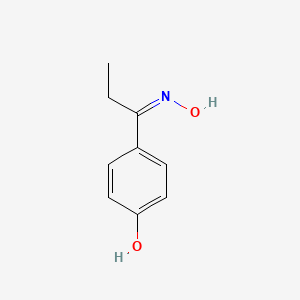![molecular formula C9H10N4OS2 B1417554 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 950262-25-6](/img/structure/B1417554.png)
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
Descripción general
Descripción
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one (TMT) is an organic compound that has been studied extensively in the scientific community for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that is composed of five different atoms, three carbon atoms, one nitrogen atom and one sulfur atom, and is structurally related to thiazolidinediones. TMT has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of a variety of novel compounds, as well as for the synthesis of important pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis Pathways and Biological Activity
The research into the chemical compound 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one and its analogs has revealed various synthesis pathways and potential biological activities. Although the specific compound is not directly mentioned in the literature, related compounds and their synthesis methods provide insights into the broader category of pyrimidine derivatives and their applications in scientific research.
Heterocyclic Compound Synthesis : The synthesis of pyrimidine derivatives, including thiazolo and pyrimidinone analogs, involves starting from barbituric acids and employing conditions that lead to the formation of fused heterocycles with enhanced biological activities (R. Nandha kumar et al., 2001). This method indicates the versatility of pyrimidine as a core structure for generating compounds with potential therapeutic importance.
Variability in Chemistry and Properties : The review of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) underscores the significant variability in their chemistry and properties. This suggests a wide range of applications from spectroscopic properties, structures, magnetic properties to biological and electrochemical activity (M. Boča et al., 2011).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : Exploring the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold reveals its role as a building block in drug development. Such scaffolds have displayed a broad range of medicinal properties, indicating the potential for 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one to serve similar functions (S. Cherukupalli et al., 2017).
Applications in Optoelectronics : The incorporation of pyrimidine rings into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. This indicates a potential application area for compounds like 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one in the development of luminescent materials and organic light-emitting diodes (G. Lipunova et al., 2018).
Mecanismo De Acción
Mode of Action
2-Thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA replication and transcription processes.
Result of Action
The molecular and cellular effects of 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one’s action primarily involve the induction of cell cycle arrest and apoptosis . These effects are particularly pronounced in cancer cells due to their high rates of DNA replication and transcription.
Propiedades
IUPAC Name |
2-thiomorpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSJINIJHEYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)

![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)

![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)





![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)